molecular formula C14H17F3N2O2 B8182434 4-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide

4-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B8182434
M. Wt: 302.29 g/mol
InChI Key: AYLPMBPUZJCLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an amino group, a tetrahydropyran ring, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-amino-2-(trifluoromethyl)benzoic acid with appropriate reagents to form the benzamide structure.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with tetrahydro-2H-pyran-4-ylmethyl chloride under basic conditions.

    Final Product Formation: The final step involves purification and isolation of the desired product through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Material Science: It is investigated for its use in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzoic acid: Shares the benzamide core but lacks the tetrahydropyran ring.

    N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-(trifluoromethyl)benzamide: Similar structure but without the amino group.

Uniqueness

4-Amino-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the tetrahydropyran ring contributes to its structural rigidity and potential for specific molecular interactions.

Properties

IUPAC Name

4-amino-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)12-7-10(18)1-2-11(12)13(20)19-8-9-3-5-21-6-4-9/h1-2,7,9H,3-6,8,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPMBPUZJCLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.